Ethyl(6-chloro-1-benzofuran-3-yl)acetate
Description
Ethyl(6-chloro-1-benzofuran-3-yl)acetate is a benzofuran derivative characterized by a chlorine substituent at the 6-position of the benzofuran core and an ester functional group at the 3-position. The chlorine substituent enhances lipophilicity, which may influence bioavailability and binding affinity in biological systems.
Properties
Molecular Formula |
C12H11ClO3 |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
ZWNKXYITQCAAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=COC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Comparisons
The table below summarizes key structural differences among benzofuran derivatives:
Key Observations :
- Substituent Effects: The chloro group at position 6 (target compound) is more electronegative than the methylsulfanyl group in the fluorinated analog but less electronegative than fluoro. This affects electron density distribution and dipole interactions.
Reaction Insights :
- Chloro vs. Hydroxy Derivatives : The absence of a polar hydroxy group in the chloro compound may simplify purification (e.g., reduced need for hydrogen-bond-disrupting solvents).
- Fluorinated Analog : The high yield (82%) in hydrolysis highlights the stability of methylsulfanyl and fluoro substituents under basic conditions.
Crystallographic and Physicochemical Properties
Crystal packing and intermolecular interactions differ significantly:
- Fluorinated Analog : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (carboxylic acid group), enhancing thermal stability.
- Hydroxy Derivative : Exists as a sesquihydrate with extensive O–H⋯O networks involving water molecules, increasing crystallinity.
- Chloro Derivative (Predicted): Weaker intermolecular forces (van der Waals and dipole-dipole interactions) due to the lack of H-bond donors. This may result in lower melting points compared to hydroxy analogs but higher solubility in nonpolar solvents.
Pharmacological Implications
While direct bioactivity data for this compound are unavailable, trends from analogs suggest:
- However, chlorine’s larger atomic radius compared to fluorine could introduce steric hindrance in target binding.
- Hydroxy Substituent : Polar interactions via H-bonding may improve specificity but reduce bioavailability due to higher solubility in aqueous environments.
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